Imino-tris(dimethylamino)phosphorane

Catalog No.
S1897904
CAS No.
49778-01-0
M.F
C6H19N4P
M. Wt
178.22 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Imino-tris(dimethylamino)phosphorane

CAS Number

49778-01-0

Product Name

Imino-tris(dimethylamino)phosphorane

IUPAC Name

N-[bis(dimethylamino)phosphinimyl]-N-methylmethanamine

Molecular Formula

C6H19N4P

Molecular Weight

178.22 g/mol

InChI

InChI=1S/C6H19N4P/c1-8(2)11(7,9(3)4)10(5)6/h7H,1-6H3

InChI Key

GKTNLYAAZKKMTQ-UHFFFAOYSA-N

SMILES

CN(C)P(=N)(N(C)C)N(C)C

Canonical SMILES

CN(C)P(=N)(N(C)C)N(C)C

Organic Synthesis

  • Deprotonation Reactions: Imino-tris(dimethylamino)phosphorane's strong basicity makes it useful for deprotonating weakly acidic organic compounds. This facilitates further reactions by generating reactive carbanions. Source: Organic Chemistry by John McMurry:
  • Nucleophilic Substitution Reactions: Due to its nucleophilic nature, Imino-tris(dimethylamino)phosphorane can participate in substitution reactions, displacing leaving groups like halides or tosylates. Source: Advanced Organic Chemistry by Francis A. Carey and Richard J. Sundberg:

Inorganic Chemistry

  • Ligand in Coordination Chemistry: Imino-tris(dimethylamino)phosphorane can act as a ligand, donating its lone pair of electrons to metal centers in coordination complexes. This allows for the study of novel metal-ligand interactions and their impact on catalysis or material properties. Source: Inorganic Chemistry by Catherine Housecroft and Alan Sharpe:

Materials Science

  • Precursor for Phosphazene Polymers: Imino-tris(dimethylamino)phosphorane can be used as a precursor for the synthesis of phosphazene polymers. These polymers possess unique properties like fire resistance and thermal stability, making them valuable for various applications. Source: Handbook of Inorganic Materials by David Kingery et al.:

Imino-tris(dimethylamino)phosphorane is a phosphorus-containing compound characterized by the formula (CH3)2N)3P=NH(\text{CH}_3)_2\text{N})_3\text{P}=\text{NH}. This compound features a central phosphorus atom bonded to three dimethylamino groups and an imino group. It is known for its unique chemical properties, particularly its role as a strong base and nucleophile in various organic reactions. The compound is typically a colorless to pale yellow liquid, which can be synthesized from aminotris(dimethylamino)phosphonium chloride through specific chemical processes .

  • Deboronation: It acts as a reagent in the deboronation of ortho and meta carboranes, facilitating the removal of boron-containing groups from organic molecules .
  • Redox Reactions: The compound can mediate umpolung alkylation reactions involving methyl aroylformates and benzylic bromides, showcasing its versatility in redox chemistry .
  • Formation of Phosphonium Salts: Upon reaction with hydrogen chloride, it forms aminotris(dimethylamino)phosphonium chloride, illustrating its reactivity with acids .

Imino-tris(dimethylamino)phosphorane exhibits biological activity, particularly in antimicrobial contexts. Studies have indicated that it can inhibit the growth of certain bacteria, such as malonic acid bacteria, by chelating metal ions essential for bacterial cell wall integrity . This property makes it a candidate for further exploration in antibacterial applications.

The synthesis of imino-tris(dimethylamino)phosphorane typically involves the following steps:

  • Starting Material: The process begins with aminotris(dimethylamino)phosphonium chloride.
  • Base Reaction: An aqueous solution of an alkali metal or alkaline earth metal hydroxide is added to the chloride under controlled temperatures (preferably between 10°C and 65°C) to facilitate the reaction.
  • Phase Separation: The reaction mixture separates into three phases: water, organic, and solid phases. The desired product can be extracted from these phases with high purity and yield (up to 99 mol%) after distillation .

Imino-tris(dimethylamino)phosphorane has several applications in organic synthesis and catalysis:

  • Organocatalysis: It serves as an organocatalyst in various organic transformations, enhancing reaction efficiencies and selectivities .
  • Synthesis of Phosphoranes: It is utilized in synthesizing other phosphoranes and phosphonium compounds, contributing to the development of new materials in organic chemistry .

Interaction studies involving imino-tris(dimethylamino)phosphorane focus on its reactivity with various substrates. Its ability to form stable complexes with metal ions has been explored for potential applications in biochemistry and materials science. Additionally, studies have examined its interactions with other organic compounds to understand its role as a nucleophile and base in

Imino-tris(dimethylamino)phosphorane shares structural similarities with several other phosphorus-containing compounds. Below is a comparison highlighting its uniqueness:

Compound NameStructureUnique Features
Tris(dimethylamino)phosphine(CH3)2N)3P(\text{CH}_3)_2\text{N})_3\text{P}Acts as a reducing agent; mediates unique redox reactions .
Aminotris(dimethylamino)phosphonium chloride(CH3)2N)3P+Cl(\text{CH}_3)_2\text{N})_3\text{P}^+\text{Cl}^-A precursor for synthesizing imino-tris(dimethylamino)phosphorane; more stable than its imine counterpart .
Phosphorus triamideP(NH2)3\text{P}(\text{NH}_2)_3Exhibits different reactivity patterns due to amine groups instead of dimethylamino groups.

Imino-tris(dimethylamino)phosphorane is distinguished by its imino functionality, which imparts unique properties compared to similar phosphines and phosphonium salts. Its strong basicity and nucleophilicity make it particularly valuable in synthetic organic chemistry.

XLogP3

1.4

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Wikipedia

Imino-tris(dimethylamino)phosphorane

Dates

Modify: 2023-08-16

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